5'-O-DMT-2'-O-methyl-N6-phenoxyacetyladenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine is a novel synthetic nucleoside with antiviral and anticancer activities . It is a phosphoramidite that can be used to synthesize oligonucleotides of any sequence . This compound is also used in the research of inflammatory disorders and autoimmune diseases .
Synthesis Analysis
The synthesis of 5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine involves the use of a phosphoramidite . It is a building block in the chemical synthesis of oligonucleotides containing a 2’-O-methyl adenosine nucleoside unit .Molecular Structure Analysis
The molecular formula of 5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine is C40H39N5O8 . The molecular weight is 717.8 g/mol .Chemical Reactions Analysis
5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine is a nucleoside analogue that inhibits the activity of DNA gyrase and topoisomerase IV . These enzymes maintain the integrity of bacterial DNA .Physical And Chemical Properties Analysis
The physical and chemical properties of 5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine include a molecular weight of 717.8 g/mol, XLogP3 of 5.1, hydrogen bond donor count of 2, hydrogen bond acceptor count of 11, and rotatable bond count of 14 .Scientific Research Applications
Chemical Synthesis and DNA Research
The scientific research surrounding 5'-O-DMT-2'-O-methyl-N6-phenoxyacetyladenosine primarily focuses on its applications in chemical synthesis and DNA research. A notable study conducted by Maciaszek, Jastrzębska, and Guga (2019) explored the synthesis of homopurine RP-stereodefined phosphorothioate analogs of DNA, which form parallel duplexes with (2'-OMe)-RNAs. This research is critical in understanding the thermodynamic stability of antiparallel duplexes formed with RNA and the stabilization effects of modified units on parallel duplexes. The findings from this study have implications for the development of new strategies in DNA synthesis, particularly in the context of gene regulation and therapeutic applications (Maciaszek, Jastrzębska, & Guga, 2019).
Future Directions
5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine is a promising molecular implement utilized in the synthesis of modified oligonucleotides that can be used in various applications including RNA interference and antisense therapy for treating multifarious diseases like viral infections, genetic disorders, and cancer .
properties
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-4-hydroxy-3-methoxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H39N5O8/c1-48-29-19-17-27(18-20-29)40(26-11-6-4-7-12-26,28-13-10-16-31(21-28)49-2)52-22-32-35(47)36(50-3)39(53-32)45-25-43-34-37(41-24-42-38(34)45)44-33(46)23-51-30-14-8-5-9-15-30/h4-21,24-25,32,35-36,39,47H,22-23H2,1-3H3,(H,41,42,44,46)/t32-,35-,36-,39-,40?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJIISZNTSASNR-QWGRGFTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC(=CC=C7)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC(=CC=C7)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H39N5O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
717.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-O-DMT-2'-O-methyl-N6-phenoxyacetyladenosine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.